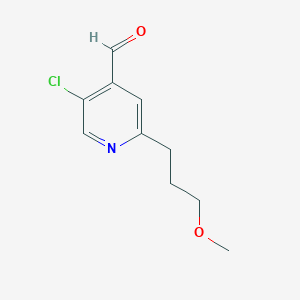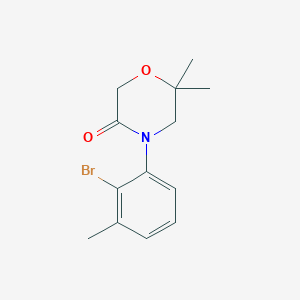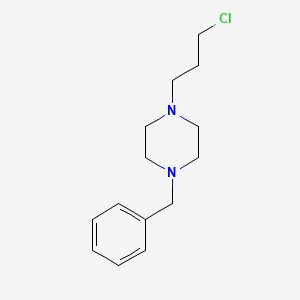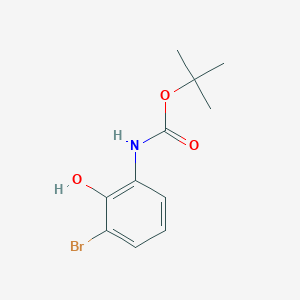![molecular formula C12H8ClNO3S B8745990 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid](/img/structure/B8745990.png)
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a thiophene-2-carbonyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of thiophene with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.
Hydrolysis: The acylated product is then subjected to liquid alkali hydrolysis to yield the desired thiophene derivative.
Amidation: The final step involves the reaction of the thiophene derivative with 2-chloro-5-aminobenzoic acid under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid involves its interaction with specific molecular targets. The thiophene ring and the carbonyl amide group are likely involved in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific application being investigated .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: Shares the thiophene and chloro functionalities but lacks the benzoic acid core.
2-Chlorothiophene: A simpler structure with only the thiophene and chloro groups.
Uniqueness
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid is unique due to its combination of a benzoic acid core with a thiophene-2-carbonyl amide, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C12H8ClNO3S |
|---|---|
Molecular Weight |
281.72 g/mol |
IUPAC Name |
2-chloro-5-(thiophene-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C12H8ClNO3S/c13-9-4-3-7(6-8(9)12(16)17)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17) |
InChI Key |
RSPJXDGGWHGCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2'-Chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B8745907.png)


![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbaldehyde](/img/structure/B8745928.png)


![Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-](/img/structure/B8745941.png)


![1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate](/img/structure/B8745965.png)




